5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one
CAS No.:
Cat. No.: VC13651262
Molecular Formula: C9H5BrClNO2
Molecular Weight: 274.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrClNO2 |
|---|---|
| Molecular Weight | 274.50 g/mol |
| IUPAC Name | 5-bromo-8-chloro-4-hydroxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H5BrClNO2/c10-4-1-2-5(11)9-8(4)6(13)3-7(14)12-9/h1-3H,(H2,12,13,14) |
| Standard InChI Key | BVGZTVLGRFQCOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |
| Canonical SMILES | C1=CC(=C2C(=CC(=O)NC2=C1Cl)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one (molecular formula: C₉H₅BrClNO₂; molecular weight: 290.51 g/mol) features a bicyclic quinoline scaffold with substituents at positions 2, 5, and 8. The hydroxyl group at position 2 and the ketone at position 4 contribute to its amphoteric nature, enabling both acidic (phenolic -OH) and basic (pyridinic N) behavior. Halogen atoms at positions 5 (Br) and 8 (Cl) enhance electronegativity, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 290.51 g/mol |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Slightly soluble in DMSO, insoluble in H₂O |
| pKa (phenolic -OH) | ~8.2 |
| LogP (Octanol-Water) | 2.1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:
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¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 12.1 ppm corresponds to the hydroxyl proton, while aromatic protons appear as doublets between δ 7.5–8.3 ppm. The deshielded proton adjacent to the ketone (position 1) resonates at δ 6.9 ppm .
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¹³C NMR: Carbonyl (C=O) at δ 176 ppm; aromatic carbons between δ 110–150 ppm .
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IR (KBr): Broad O-H stretch at 3200 cm⁻¹, C=O stretch at 1680 cm⁻¹, and C-Br/C-Cl vibrations at 650–750 cm⁻¹ .
Synthesis and Optimization
Bromination and Chlorination Strategies
The synthesis of 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one typically involves sequential halogenation of a quinoline precursor. As demonstrated in analogous systems, bromination at position 5 is achieved using molecular bromine (Br₂) in acetonitrile at 0°C, while chlorination at position 8 employs phosphorus oxychloride (POCl₃) under reflux .
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 8-Hydroxyquinolin-4(1H)-one, Br₂, CH₃CN, 0°C, 24 h | 5-Bromo-8-hydroxyquinolin-4(1H)-one |
| 2 | POCl₃, reflux, 6 h | 5-Bromo-8-chloro-2-hydroxyquinolin-4(1H)-one |
Key challenges include controlling regioselectivity and minimizing dihalogenation byproducts. Optimized conditions (e.g., stoichiometric Br₂, low temperature) yield the monobrominated intermediate with >75% purity, as confirmed by thin-layer chromatography (TLC) .
Purification and Yield Enhancement
Column chromatography (silica gel, ethyl acetate/hexane) remains the standard purification method, though recrystallization from ethanol improves crystalline yield. Reported isolated yields range from 45–60%, with scalability limited by bromine’s exothermic reactivity .
Biological Activities and Mechanisms
Table 3: Comparative Cytotoxicity of Analogous Compounds
| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – HeLa |
|---|---|---|
| 5-Bromo-8-hydroxyquinoline | 18.2 | 22.7 |
| 8-Chloro-2-hydroxyquinolin-4-one | 25.4 | 30.1 |
| Cisplatin (Control) | 12.8 | 15.6 |
Antimicrobial Efficacy
The compound’s halogen substituents enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) for analogs range from 8–32 μg/mL, comparable to fluconazole .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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Halogen Effects: Bromine at position 5 increases lipophilicity (LogP ~2.1), enhancing blood-brain barrier penetration. Chlorine at position 8 improves metabolic stability by resisting cytochrome P450 oxidation .
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Hydroxyl Group: The 2-hydroxy moiety is essential for metal chelation, with removal abolishing anticancer activity .
Applications and Future Directions
Current research prioritizes derivatization to improve bioavailability and target specificity. Potential applications include:
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Oncology: As adjuvants in combination therapies to overcome MDR .
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Neurology: Chelation of β-amyloid-bound metals in Alzheimer’s disease .
Future studies should address pharmacokinetic limitations (e.g., poor aqueous solubility) via prodrug strategies or nanoformulations.
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